Cas no 2137826-06-1 (3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)-)

3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)-
-
- Inchi: 1S/C14H24N2/c1-4-5-8-15-10-13-6-7-14(16-11-13)9-12(2)3/h6-7,11-12,15H,4-5,8-10H2,1-3H3
- InChI Key: PAGSUKAKLFVDCG-UHFFFAOYSA-N
- SMILES: C1=NC(CC(C)C)=CC=C1CNCCCC
3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763751-0.5g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 0.5g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-763751-0.05g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 0.05g |
$924.0 | 2024-05-22 | |
Enamine | EN300-763751-2.5g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 2.5g |
$2155.0 | 2024-05-22 | |
Enamine | EN300-763751-5.0g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 5.0g |
$3189.0 | 2024-05-22 | |
Enamine | EN300-763751-0.25g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 0.25g |
$1012.0 | 2024-05-22 | |
Enamine | EN300-763751-10.0g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 10.0g |
$4729.0 | 2024-05-22 | |
Enamine | EN300-763751-1.0g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 1.0g |
$1100.0 | 2024-05-22 | |
Enamine | EN300-763751-0.1g |
butyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2137826-06-1 | 95% | 0.1g |
$968.0 | 2024-05-22 |
3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- Related Literature
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)-
3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)-
The compound 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- (CAS No. 2137826-06-1) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule features a pyridine ring substituted with an N-butyl group at position 3 and a 6-(2-methylpropyl) substituent, making it a valuable compound in the field of organic synthesis and drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been extensively explored in the past decade. These reactions allow for the precise installation of substituents on the pyridine ring, ensuring high yields and excellent regioselectivity. The use of such catalytic systems has significantly streamlined the production process, making this compound more accessible for further research and development.
The structural uniqueness of 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- lies in its ability to act as a versatile building block in organic synthesis. The presence of both aliphatic and aromatic moieties in its structure makes it an ideal candidate for exploring diverse chemical transformations. For instance, the amine group at position 3 can undergo nucleophilic substitution reactions, while the bulky 6-(2-methylpropyl) group imparts steric hindrance, which can be exploited to control reaction pathways in complex syntheses.
One of the most promising applications of this compound is in the field of medicinal chemistry. Recent studies have highlighted its potential as a lead compound for developing novel therapeutic agents. For example, researchers have investigated its role as a ligand in metalloenzyme inhibition, where its ability to coordinate with metal centers has shown promise in modulating enzyme activity. Additionally, its structural flexibility allows for further functionalization to enhance bioavailability and target specificity.
The pharmacokinetic properties of 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- have also been a subject of recent research. Studies conducted using advanced analytical techniques such as LC-MS/MS have provided insights into its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for determining its suitability as a drug candidate and guide further optimization efforts to improve its pharmacokinetic profile.
In terms of environmental impact, this compound has been evaluated for its biodegradability and ecotoxicity. Preliminary results suggest that it exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its large-scale production and use. However, further studies are required to fully understand its environmental fate and ensure sustainable practices during its synthesis and application.
Looking ahead, the development of novel synthetic routes for 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- remains an active area of research. The integration of green chemistry principles into these processes is expected to reduce waste generation and energy consumption, aligning with global sustainability goals. Additionally, exploring its applications in advanced materials science could unlock new opportunities in areas such as electronic materials and sensors.
In conclusion, 3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)- (CAS No. 2137826-06-1) is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure enables diverse chemical transformations, making it a valuable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing modern chemistry and medicine.
2137826-06-1 (3-Pyridinemethanamine, N-butyl-6-(2-methylpropyl)-) Related Products
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)



